7-Methoxyphenazin-1-amine
Description
Properties
CAS No. |
18450-05-0 |
|---|---|
Molecular Formula |
C13H11N3O |
Molecular Weight |
225.251 |
IUPAC Name |
7-methoxyphenazin-1-amine |
InChI |
InChI=1S/C13H11N3O/c1-17-8-5-6-10-12(7-8)15-11-4-2-3-9(14)13(11)16-10/h2-7H,14H2,1H3 |
InChI Key |
DOKYBQBAPUSQKN-UHFFFAOYSA-N |
SMILES |
COC1=CC2=NC3=C(C(=CC=C3)N)N=C2C=C1 |
Synonyms |
1-Amino-7-methoxyphenazine |
Origin of Product |
United States |
Preparation Methods
Jourdan-Ullmann Coupling: Formation of 2-((4-Methoxyphenyl)amino)-3-nitrobenzoic Acid
The synthesis begins with a copper-promoted Jourdan-Ullmann coupling between 2-bromo-3-nitrobenzoic acid and 4-methoxyaniline . This reaction forms a diarylamine intermediate, which serves as the precursor for phenazine ring construction.
-
Catalyst : Copper powder (0.05 mmol per 1.52 mmol aniline)
-
Solvent : 2,3-Butanediol
-
Base : N-Ethylmorpholine (1.3 equiv relative to aniline)
-
Temperature : 70°C
-
Duration : 17 hours
-
Yield : ~94% (for analogous substrates)
The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amine group of 4-methoxyaniline displaces the bromine atom on the electron-deficient aryl halide. The nitro group at the 3-position remains intact, critical for subsequent reductive cyclization.
Reductive Cyclization: Synthesis of 7-Methoxy-phenazine-1-carboxylic Acid
The diarylamine intermediate undergoes reductive cyclization using sodium borohydride (NaBH₄) under basic conditions to form the phenazine core. This step simultaneously reduces the nitro group and facilitates ring closure.
-
Reducing Agent : Sodium borohydride (5–10 equiv)
-
Solvent : Aqueous sodium hydroxide (2N) or methanol
-
Temperature : 60–70°C (reflux for methanol-based reactions)
-
Duration : 24 hours
-
Yield : 26–41% (varies with substituents)
The mechanism involves nitro group reduction to an amine, followed by intramolecular cyclization with the carboxylic acid moiety to form the phenazine ring. Excessive reaction times (>36 hours) or insufficient NaBH₄ can lead to byproducts and reduced yields.
Curtius Rearrangement: Conversion to this compound
The final step employs a Curtius rearrangement to transform the carboxylic acid group of the phenazine intermediate into an amine. This one-pot reaction utilizes diphenylphosphoryl azide (DPPA) to generate an acyl azide, which thermally decomposes to an isocyanate intermediate before hydrolysis to the primary amine.
-
Reagents : DPPA (1.2 equiv), water
-
Solvent : Tetrahydrofuran (THF)
-
Temperature : Room temperature to reflux
-
Duration : 12–24 hours
-
Yield : 26% (for this compound)
The reaction sequence is highly sensitive to moisture and requires rigorous exclusion of air to prevent side reactions.
Optimization and Challenges
Jourdan-Ullmann Coupling
-
Copper Catalyst : Essential for facilitating the C–N bond formation; omission results in no reaction.
-
Solvent Choice : 2,3-Butanediol enhances reaction efficiency compared to polar aprotic solvents.
-
Scalability : The reaction scales linearly, but prolonged heating (>20 hours) may degrade sensitive substrates.
Reductive Cyclization
Curtius Rearrangement
-
Azide Stability : Acyl azides are thermally labile; gentle heating (40–60°C) prevents explosive decomposition.
-
Workup : Acidic quenching (HCl) precipitates the product, simplifying purification.
Analytical Characterization
This compound was characterized using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Key data include:
Table 1: Spectral Data for this compound
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.04 (d, J = 9.4 Hz, 1H), 7.60 (m, 1H), 7.48 (d, J = 8.8 Hz, 1H), 3.92 (s, 3H, OCH₃) |
| HRMS (DART) | Calculated for C₁₃H₁₁N₃O [M+H]⁺: 226.0975; Found: 226.0978 |
The methoxy group resonates as a singlet at δ 3.92, while aromatic protons exhibit coupling patterns consistent with the phenazine scaffold.
Alternative Synthetic Approaches
While the Curtius rearrangement is the primary route to this compound, other methods could theoretically be explored:
-
Hofmann Rearrangement : Conversion of a primary amide to an amine via bromine and base. However, this method is less feasible for electron-deficient aromatic systems due to side reactions.
-
Direct Amination : Palladium-catalyzed C–H amination remains unexplored for this substrate but could offer a more direct pathway if optimized.
Chemical Reactions Analysis
7-Methoxyphenazin-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
7-Methoxyphenazin-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phenazine derivatives.
Biology: The compound exhibits antimicrobial properties, making it useful in studying bacterial resistance mechanisms.
Medicine: Its antitumor activity is being explored for potential cancer therapies.
Industry: The compound is used in the development of dyes and pigments due to its stable color properties
Mechanism of Action
The mechanism of action of 7-Methoxyphenazin-1-amine involves its interaction with cellular components. It can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately causing cell death . The compound’s ability to interfere with cellular respiration and energy production also contributes to its antimicrobial and antitumor activities .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Differences: Phenazines (e.g., this compound) exhibit a planar, conjugated system with two nitrogen atoms, favoring redox activity and π-π interactions. Benzodiazepines () are non-planar, with a seven-membered ring system, often associated with neurological effects .
Substituent Effects: Methoxy Groups: Present in both this compound and the benzo[c]phenothiazine derivative, these groups enhance solubility but may reduce membrane permeability. Halogens (Cl, F): In benzodiazepine and quinazoline impurities (), halogens increase lipophilicity and metabolic stability but may introduce toxicity risks . Amine Groups: The primary amine in this compound contrasts with the tertiary amine in the phenothiazine derivative, affecting hydrogen-bonding capacity and target interactions.
Synthetic Yields: this compound is obtained in 26% yield, suggesting room for optimization in phenazine synthesis . No yield data are provided for comparison compounds.
Research Implications and Limitations
- Pharmacological Potential: The amine and methoxy groups in this compound make it a candidate for antimicrobial or anticancer studies, though direct bioactivity data are lacking.
- Limitations : Comparative studies on solubility, stability, or biological activity are absent in the provided evidence. Further research is needed to explore structure-activity relationships.
- Contradictions/Missing Data : and describe structurally distinct compounds, limiting direct comparisons. Phenazine derivatives with varied substituents (e.g., halogens, alkyl chains) should be synthesized and tested for robust conclusions.
References: – Synthesis and spectral data of this compound. – Structural data for benzodiazepine/quinazoline impurities. – Benzo[c]phenothiazine derivative properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
